6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(methylaminomethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-8-5-6-3-2-4-7(10)9-6/h2-4,8H,5H2,1H3,(H,9,10) |
InChI Key |
JLBQRCADBDGHON-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Core Construction
- A common approach to 1,2-dihydropyridin-2-one derivatives involves palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, to assemble aryl or alkyl substituents on the heterocyclic core.
- For example, the reaction of a halogenated pyridone precursor with a boronic acid derivative in the presence of a palladium catalyst, copper co-catalyst, and a base yields substituted dihydropyridinones efficiently.
- Typical catalysts: Pd(PPh3)4 or Pd(OAc)2 combined with phosphine ligands.
- Bases: triethylamine or potassium carbonate.
- Solvents: polar aprotic solvents like DMF or DMSO.
- Temperature: moderate heating (80–120 °C) under inert atmosphere.
- This method allows for the introduction of various substituents at specific ring positions with good regioselectivity.
Aminomethylation Strategies
- Introduction of the methylaminomethyl group at position 6 can be achieved via Mannich-type reactions , where formaldehyde and methylamine or methylamine equivalents react with the activated position on the dihydropyridinone ring.
- Alternatively, reductive amination of a 6-formyl-1,2-dihydropyridin-2-one intermediate with methylamine under mild reducing conditions (e.g., NaBH3CN) can selectively install the methylaminomethyl substituent.
- Protection of the lactam nitrogen may be necessary to prevent side reactions.
- The key is to ensure selective functionalization at the 6-position without affecting the lactam carbonyl or ring saturation.
Detailed Preparation Method from Literature and Patents
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1,2-dihydropyridin-2-one core | Cyclization of appropriate β-keto esters or condensation of aminopyridines under acidic conditions | Formation of 1,2-dihydropyridin-2-one scaffold |
| 2 | Halogenation or functionalization at 6-position | Electrophilic substitution or directed lithiation followed by halogenation (e.g., bromination) | 6-Halo-1,2-dihydropyridin-2-one intermediate |
| 3 | Palladium-catalyzed cross-coupling | Reaction with boronic acid derivatives or amines with Pd catalyst, Cu co-catalyst, base | Introduction of substituents or amine precursors |
| 4 | Aminomethylation (Mannich or reductive amination) | Reaction with formaldehyde and methylamine or reductive amination with methylamine and reducing agent | Installation of 6-[(methylamino)methyl] group |
| 5 | Purification and crystallization | Chromatography and recrystallization | Pure 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one |
Representative Example from Patent US8772497B2
- The patent describes a method for producing 1,2-dihydropyridin-2-one derivatives using a palladium-catalyzed reaction of a pyridone precursor with boronic acid derivatives.
- The reaction employs Pd catalyst, copper acetate as co-catalyst, triethylamine as base, and proceeds in an organic solvent under inert atmosphere.
- This method can be adapted to introduce the methylaminomethyl substituent by using suitable amine-containing boronic acid derivatives or by post-coupling functionalization.
Reaction Conditions and Optimization Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 + phosphine ligands | Palladium catalyst critical for cross-coupling efficiency |
| Co-catalyst | Copper acetate | Enhances coupling reaction rates and selectivity |
| Base | Triethylamine, K2CO3 | Neutralizes acid byproducts, promotes catalyst turnover |
| Solvent | DMF, DMSO, or DME | Polar aprotic solvents preferred for solubility and stability |
| Temperature | 80–120 °C | Elevated temperature favors coupling but must avoid decomposition |
| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive intermediates |
| Reaction Time | 6–24 hours | Dependent on substrate reactivity and scale |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and ring integrity.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- Infrared Spectroscopy (IR) : Detects lactam carbonyl and amine functionalities.
- X-ray Crystallography : Used for definitive structural confirmation when crystals are obtained.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide is a chemical compound with a molecular weight of approximately 219.0790 g/mol and the molecular formula . It has a dihydropyridinone structure, which is significant in medicinal chemistry due to its potential pharmacological properties. The compound has a methylamino group, enhancing its biological activity and solubility in various solvents.
Scientific Research Applications
this compound hydrobromide is used in studies exploring calcium channel modulation and neurotransmitter interactions. Research indicates that it possesses various biological activities and has been investigated for its potential as an antihypertensive agent, similar to other dihydropyridine derivatives. Its mechanism of action may involve modulation of calcium channels or effects on neurotransmitter systems. Compounds with similar structures have also shown promise in treating ischemic conditions due to their vasodilatory effects.
This compound hydrobromide may interact with various biological targets. Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic applications.
Structural Similarities
Several compounds share structural similarities with this compound hydrobromide:
- 6-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride Contains an amino group instead of a methylamino group.
- 5-Methyl-1,2-dihydropyridin-2-one Lacks the methylamino side chain.
- 3-Aminomethylpyridin-2(1H)-one Different position of amino group.
These compounds highlight the unique structural attributes and potential variations in biological activity compared to this compound hydrobromide. Each variant offers distinct pharmacological profiles and therapeutic potentials based on their functional groups and structural characteristics.
Other Dihydropyridines
Other dihydropyridines have been investigated for various activities:
- 2-(heteroalkyl)-1,4-dihydropyridines have shown antihypertensive activity . Some have been tested as inhibitors of the growth of tumoral cells in vitro, and in particular, the phosphonium salts show inhibitory activity at a final dilution of 1-10 ug/ml in the growth medium . These compounds can also protect cellular membranes from oxidative injuries .
- Long-acting dihydropyridine calcium antagonists with basic side chains at the 2-position have been described . One compound, amlodipine, was found to be comparable in potency to nifedipine and to have an elimination half-life of 30 h in dogs .
- N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)acetamide demonstrates robust antitumor effects .
Hazards
this compound hydrobromide is classified with the following hazards :
- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation
Mechanism of Action
The mechanism of action of 6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on formula C₇H₁₀N₂O.
Biological Activity
6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one, also known as a dihydropyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a methylamino group that enhances its solubility and pharmacological properties. Its molecular formula is CHNO, with a molecular weight of approximately 219.0790 g/mol. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, this compound may act as a calcium channel blocker, which could contribute to its antihypertensive properties.
- Neurotransmitter Interaction : It has been suggested that the compound interacts with neurotransmitter systems, potentially influencing conditions related to neurodegeneration and mood disorders.
Biological Activities
The compound has been investigated for various biological activities:
- Antihypertensive Effects : Preliminary studies suggest that it may function as an antihypertensive agent through calcium channel modulation.
- Vasodilatory Effects : Its structural similarities with other vasodilators indicate potential applications in treating ischemic conditions.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | CHNO | Contains an amino group instead of a methylamino group |
| 5-Methyl-1,2-dihydropyridin-2-one | CHNO | Lacks the methylamino side chain |
| 3-Aminomethylpyridin-2(1H)-one | CHNO | Different position of amino group |
These comparisons highlight how variations in functional groups can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Calcium Channel Blockers : A study on dihydropyridine derivatives demonstrated their efficacy in lowering blood pressure through selective calcium channel blockade. The findings support further exploration into the antihypertensive potential of this compound.
- Neuroprotective Studies : Research has indicated that similar compounds exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's disease or Parkinson's disease due to its potential to modulate neurotransmitter systems .
- Antimicrobial Activity : While not the primary focus for this compound, related dihydropyridine structures have shown antimicrobial properties. Investigations into the antimicrobial activity of pyridine derivatives indicate potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
